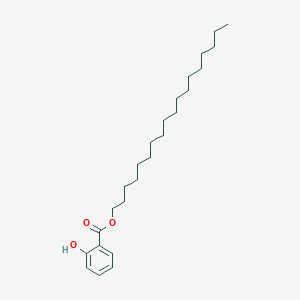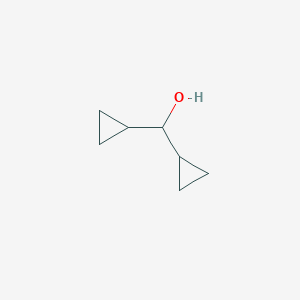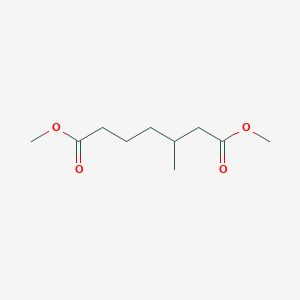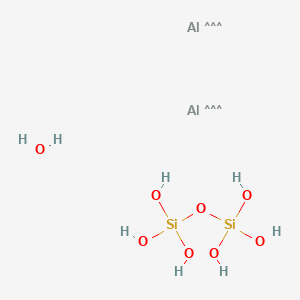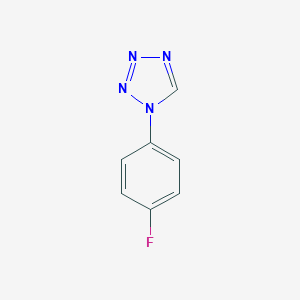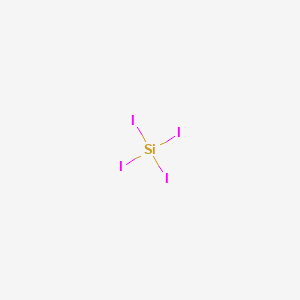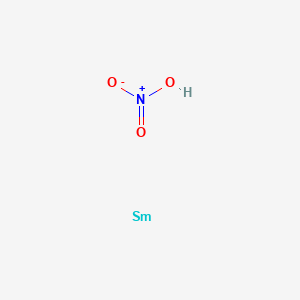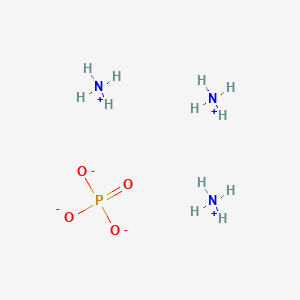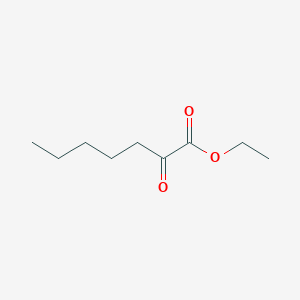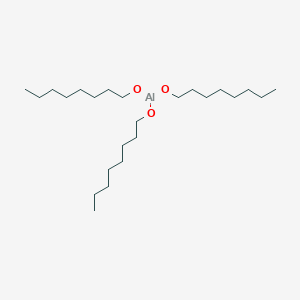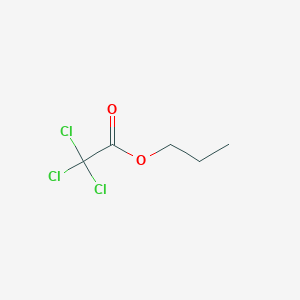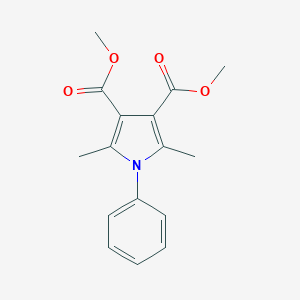
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester is a chemical compound that has been studied for its potential scientific applications. This compound is commonly known as DPP and has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of DPP is not fully understood. However, it has been suggested that DPP may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DPP may also inhibit the activity of enzymes involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
DPP has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of various cancer cells. In addition, DPP has been shown to exhibit fluorescent properties, making it a potential tool for the detection of zinc ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DPP in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, one limitation of using DPP is its limited solubility in water, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several future directions for the study of DPP. One potential direction is the development of DPP-based anti-cancer drugs. Another potential direction is the development of DPP-based fluorescent probes for the detection of other metal ions. Further studies are needed to fully understand the mechanism of action of DPP and its potential applications in scientific research.
Conclusion:
In conclusion, DPP is a chemical compound that has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties and has been shown to inhibit the growth of various cancer cells. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions. While there are limitations to using DPP in lab experiments, there are several potential future directions for its study.
Métodos De Síntesis
The synthesis of DPP can be achieved through various methods, including the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with dimethyl sulfate in the presence of a base. Another method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylic acid with thionyl chloride, followed by the reaction with dimethylamine. These methods yield DPP in good yields and purity.
Aplicaciones Científicas De Investigación
DPP has been studied for its potential scientific applications. It has been found to exhibit anti-inflammatory and anti-tumor properties. In addition, it has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. DPP has also been studied for its potential use as a fluorescent probe for the detection of zinc ions.
Propiedades
Número CAS |
13901-82-1 |
|---|---|
Nombre del producto |
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-1-phenyl-, dimethyl ester |
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
dimethyl 2,5-dimethyl-1-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-10-13(15(18)20-3)14(16(19)21-4)11(2)17(10)12-8-6-5-7-9-12/h5-9H,1-4H3 |
Clave InChI |
CTZRWCSFBRGFNT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C(=O)OC |
Otros números CAS |
13901-82-1 |
Sinónimos |
dimethyl 2,5-dimethyl-1-phenyl-pyrrole-3,4-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




